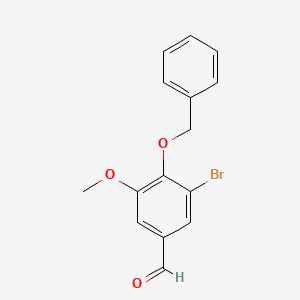

![molecular formula C10H12N4 B1269450 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine CAS No. 76955-91-4](/img/structure/B1269450.png)

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

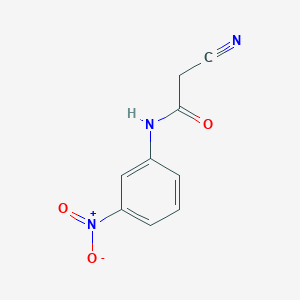

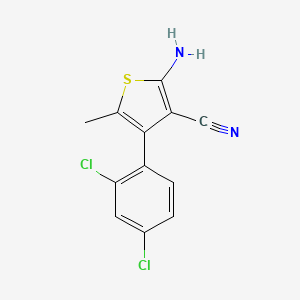

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine and its derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is characterized by a triazole ring attached to a phenethyl group .Physical And Chemical Properties Analysis

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is a solid compound with a molecular weight of 188.23 . More detailed physical and chemical properties are not available in the literature.Scientific Research Applications

Proteomics Research

Scientific Field

Proteomics Application Summary: This compound is utilized in proteomics research for the study of protein interactions and functions. Methods and Procedures: It is often used as a building block for synthesizing more complex molecules that can interact with proteins. Techniques like mass spectrometry and chromatography are employed to analyze the interactions. Results and Outcomes: The use of this compound has led to the identification of novel protein interactions, providing insights into cellular processes .

Drug Discovery

Scientific Field

Medicinal Chemistry Application Summary: In drug discovery, it serves as a precursor for the synthesis of potential therapeutic agents. Methods and Procedures: It undergoes various chemical reactions to create derivatives with potential biological activity, which are then tested in vitro and in vivo. Results and Outcomes: Some derivatives have shown promise in preclinical trials, exhibiting activity against certain cancer cell lines .

Polymer Chemistry

Scientific Field

Polymer Science Application Summary: It’s applied in the creation of novel polymers with specific properties. Methods and Procedures: The compound is polymerized or copolymerized to form polymers with desired characteristics, such as thermal responsiveness. Results and Outcomes: New polymers have been developed with unique properties like temperature-induced phase transitions, useful in smart materials .

Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry Application Summary: It’s used in the design of supramolecular structures for molecular recognition and self-assembly. Methods and Procedures: The compound is incorporated into larger molecular structures that can form host-guest complexes or self-assemble into higher-order structures. Results and Outcomes: Enhanced understanding of molecular recognition and the development of self-assembling materials have been achieved .

Bioconjugation

Scientific Field

Biochemistry Application Summary: This compound is used for conjugating biomolecules for targeted drug delivery. Methods and Procedures: It is chemically modified to attach to drugs or biomolecules, allowing for targeted interaction with biological systems. Results and Outcomes: Improved drug delivery systems with increased specificity and reduced side effects have been developed .

Each application showcases the versatility of “5-Phenethyl-1H-[1,2,4]triazol-3-ylamine” in advancing scientific research across various disciplines. The compound’s ability to be modified and incorporated into different chemical contexts underpins its value in these fields. The outcomes from these applications contribute significantly to our understanding and technological advancement in each respective area.

Anti-inflammatory Agents

Scientific Field

Immunology Application Summary: The compound’s derivatives are explored for anti-inflammatory properties. Methods and Procedures: They are assessed for their ability to inhibit inflammatory markers in cell-based assays. Results and Outcomes: Certain derivatives have demonstrated significant reduction in inflammatory responses, suggesting their use as anti-inflammatory agents .

Anticancer Research

Scientific Field

Oncology Application Summary: Researchers are examining the compound for anticancer activities. Methods and Procedures: It is used to create molecules that are tested against various cancer cell lines to assess cytotoxicity. Results and Outcomes: Some molecules have exhibited the ability to selectively kill cancer cells, offering a pathway for anticancer drug development .

Antibiotic Synthesis

Scientific Field

Microbiology Application Summary: The compound is a candidate for the synthesis of new antibiotics. Methods and Procedures: Its derivatives are tested against a range of bacterial strains to evaluate antibacterial efficacy. Results and Outcomes: Promising antibacterial activity has been observed, which could lead to the development of new antibiotics .

Anti-HIV Research

Scientific Field

Virology Application Summary: The compound is studied for its potential role in HIV treatment. Methods and Procedures: Derivatives are tested for their ability to interfere with HIV replication in vitro. Results and Outcomes: Some derivatives have shown inhibitory effects on HIV replication, highlighting their potential as anti-HIV agents .

Antioxidant Properties

Scientific Field

Biochemistry Application Summary: The compound’s role as an antioxidant is being explored. Methods and Procedures: Its ability to scavenge free radicals is measured using various biochemical assays. Results and Outcomes: It has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Safety And Hazards

While specific safety and hazard information for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is not available, general precautions should be taken while handling this compound. This includes avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name |

5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXNFZVKIYJKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360196 |

Source

|

| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

CAS RN |

76955-91-4 |

Source

|

| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

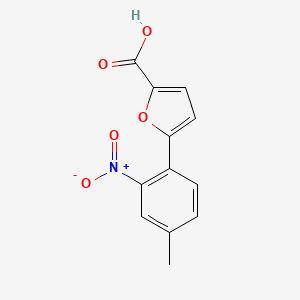

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)